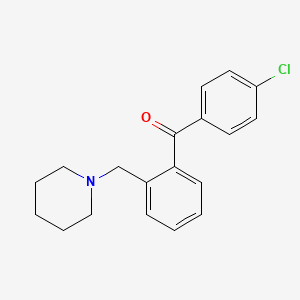

4'-Chloro-2-piperidinomethyl benzophenone

Descripción

Significance of Benzophenone (B1666685) Scaffold in Medicinal Chemistry

The benzophenone scaffold, a diaryl ketone structure, is a ubiquitous and versatile building block in medicinal chemistry. nih.govdrugbank.com Its presence in numerous naturally occurring compounds has made it a focal point for researchers. nih.govrasayanjournal.co.in Natural benzophenones are known to exhibit a wide array of biological activities, including antifungal, antimicrobial, antioxidant, antiviral, and anti-inflammatory properties. nih.govdrugbank.comresearchgate.net This has spurred significant interest in the synthesis of benzophenone derivatives to explore their therapeutic potential. nih.gov

The biological effects of benzophenone derivatives are highly dependent on the substitution patterns on their aryl rings. nih.gov While much of the research has concentrated on hydroxyl-substituted benzophenones, mimicking natural analogues, the incorporation of other functional groups continues to be an active area of investigation. nih.gov The adaptability of the benzophenone core allows for the creation of diverse molecular architectures, leading to its inclusion in several commercially available drugs. drugbank.comnih.gov Beyond pharmaceuticals, benzophenones are also utilized as photoinitiators in industrial applications and as ingredients in perfumes. drugbank.comrasayanjournal.co.in

Overview of Halogenated and Piperidine-Substituted Benzophenones

The introduction of halogen atoms and piperidine (B6355638) rings onto the benzophenone scaffold significantly modulates the compound's physicochemical and biological properties.

Halogenated Benzophenones: The addition of halogens, such as chlorine, to the benzophenone structure can enhance a molecule's biological activity. nih.gov For instance, the presence of a chloro group at the para position of a benzophenone derivative has been associated with significant anti-inflammatory effects. nih.gov Halogenation can influence factors like metabolic stability and membrane permeability. Research has shown that chlorinated benzophenones are key intermediates in the synthesis of various pharmaceuticals. For example, 2-amino-5-chlorobenzophenone (B30270) is a precursor for benzodiazepines, and 4-chloro-4'-hydroxybenzophenone (B194592) is used in polymer synthesis. mdpi.com The strategic placement of chlorine atoms is a common tactic in medicinal chemistry to improve the efficacy and pharmacokinetic profile of drug candidates. scielo.br

Piperidine-Substituted Benzophenones: The piperidine ring is a crucial heterocyclic motif found in a vast number of pharmaceuticals and natural alkaloids. mdpi.com Its incorporation into a molecule can significantly impact its pharmacological properties. Piperidine and its derivatives are key components in drugs targeting the central nervous system, as well as in anticancer, antiviral, and anti-inflammatory agents. mdpi.com The combination of a piperidine ring with a benzophenone core has been explored to create novel compounds with potential therapeutic applications. For example, piperidine-conjugated benzophenone analogues have been synthesized and evaluated for their anticancer activities. nih.gov

Research Landscape of 4'-Chloro-2-piperidinomethyl Benzophenone and Analogs

Direct and extensive research specifically on this compound is limited in publicly accessible scientific literature. However, the research landscape can be understood by examining studies on its structural analogues, which combine the key features of a 4'-chloro-substituted benzophenone and a piperidine moiety.

Research into compounds containing these fragments spans various therapeutic areas. For instance, analogues incorporating a 4-chlorophenyl group and a piperidine ring have been investigated for their potent anti-tuberculosis activity. In one study, a series of piperidinol analogues were synthesized where a 4-chloro substitution on a phenoxy ring was found to be among the most active.

Furthermore, the synthesis of derivatives containing a 4-chloro-benzamide and a piperidine ring has been documented in the context of developing agents that target bacterial enzymes. drugbank.com The synthesis of various 4-chloropiperidine (B1584346) derivatives is an area of active investigation, with methods like aza-Prins cyclization being employed to create these valuable intermediates. rasayanjournal.co.in

Studies on related structures have also explored anticancer applications. A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized, showing potential as anticancer agents against hematological cancer cell lines. mdpi.com These studies highlight the therapeutic potential that arises from combining a chlorinated phenyl ring with a piperidine structure.

The table below summarizes findings from research on compounds that are structurally related to this compound, illustrating the focus of current research in this area.

| Research Area | Analog Structure Features | Investigated Activity |

| Anti-tuberculosis | 4-chloro-substituted phenoxy ring, piperidinol core | Inhibition of Mycobacterium tuberculosis |

| Anticancer | 3-chloro-3-methyl-diarylpiperidin-4-one | Cytotoxic effects on cancer cell lines |

| Antibacterial | 4-chloro-benzamide, piperidine ring | Targeting bacterial enzymes |

While a comprehensive profile for this compound is not yet established, the existing research on its constituent chemical motifs underscores a strong scientific interest in the potential biological activities of such hybrid molecules.

Propiedades

IUPAC Name |

(4-chlorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO/c20-17-10-8-15(9-11-17)19(22)18-7-3-2-6-16(18)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQGQUILLCRZUNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643590 | |

| Record name | (4-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898773-12-1 | |

| Record name | (4-Chlorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structure Activity Relationship Sar Studies of 4 Chloro 2 Piperidinomethyl Benzophenone Derivatives

Impact of Halogen Substitution on Biological Activity and Molecular Interactions

The presence and position of halogen atoms on the phenyl rings of benzophenone (B1666685) derivatives can profoundly influence their pharmacokinetic and pharmacodynamic properties. In the context of 4'-Chloro-2-piperidinomethyl benzophenone, the chlorine atom at the 4'-position is a critical feature. Generally, the introduction of a halogen, such as chlorine, can enhance biological activity through several mechanisms. Its electron-withdrawing nature can alter the electronic distribution of the aromatic ring, potentially improving binding affinity to target proteins. Furthermore, the lipophilicity imparted by the chlorine atom can enhance membrane permeability and bioavailability.

| Compound/Analog | Substitution | Observed Effect on Activity | Potential Interaction |

| This compound | 4'-Chloro | Foundational for activity | Halogen bonding, hydrophobic interactions |

| 4'-Fluoro analog | 4'-Fluoro | Potentially altered potency and selectivity | Modified electronic and steric profile |

| 4'-Bromo analog | 4'-Bromo | May increase lipophilicity and binding | Enhanced hydrophobic interactions |

| Dichloro-substituted analog | Multiple Cl | Could increase or decrease activity | Complex electronic and steric effects |

Role of the Piperidinomethyl Group in Target Binding Affinity

The 2-piperidinomethyl group is another cornerstone of the this compound structure, playing a pivotal role in target recognition and binding. The basic nitrogen atom of the piperidine (B6355638) ring is typically protonated at physiological pH, allowing for a strong ionic interaction with acidic amino acid residues (e.g., aspartate or glutamate) in a receptor's binding site. This electrostatic interaction can serve as a crucial anchor point for the molecule.

The conformational flexibility of the piperidine ring and the methylene (B1212753) linker allows the molecule to adopt an optimal orientation within the binding pocket. The size and shape of the piperidine ring are also important determinants of binding affinity. Studies on various piperidine-containing compounds have consistently highlighted the importance of this moiety for potent biological activity, ranging from antimicrobial to central nervous system effects. The specific orientation of the piperidinomethyl group relative to the benzophenone core dictates how effectively it can engage with its target.

Analysis of Substituent Effects on Benzophenone Core and Phenyl Rings

Substituents on either phenyl ring, beyond the 4'-chloro and 2-piperidinomethyl groups, can further modulate the activity. For example, the introduction of electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, influencing its reactivity and binding characteristics. Steric bulk is another factor; larger substituents may either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance. The interplay between electronic and steric effects of various substituents ultimately fine-tunes the biological activity of the benzophenone derivatives.

Comparative SAR Studies with Pyrrolidine (B122466) and Other Heterocyclic Analogs

In some instances, the more constrained nature of the pyrrolidine ring might lead to a more favorable, lower-energy binding conformation, resulting in enhanced potency. Conversely, the larger piperidine ring might be necessary to span a greater distance within the binding site to reach key interaction points. Studies on antimicrobial agents have shown that both piperidine and pyrrolidine-substituted compounds can exhibit significant activity, with the optimal ring system being target-dependent. Comparing a series of these analogs provides crucial insights into the spatial requirements of the target's binding pocket.

| Heterocyclic Analog | Ring Size | Key Differences from Piperidine | Potential Impact on Activity |

| Pyrrolidine | 5-membered | More compact, different pKa and conformational flexibility | May enhance or decrease affinity depending on target |

| Azepane | 7-membered | Larger, more flexible | Could lead to steric clashes or improved hydrophobic interactions |

| Morpholine | 6-membered with oxygen | Introduces a hydrogen bond acceptor, alters lipophilicity | May change binding mode and solubility |

| Thiomorpholine | 6-membered with sulfur | Introduces a larger, more polarizable atom | Could lead to different hydrophobic and electronic interactions |

Molecular Mechanisms of Action and Target Identification for 4 Chloro 2 Piperidinomethyl Benzophenone

Enzyme Modulation and Inhibition Profiles

4'-Chloro-2-piperidinomethyl benzophenone (B1666685) has been investigated for its ability to modulate the activity of several key enzymes implicated in various physiological and pathological processes. The following sections detail its interactions with cyclooxygenase isoenzymes and its inhibitory effects on other significant enzymes.

Cyclooxygenase (COX) Isoenzyme Interactions

While direct experimental data on the cyclooxygenase (COX) inhibitory activity of 4'-Chloro-2-piperidinomethyl benzophenone is not extensively available, the broader class of benzophenone and piperidine (B6355638) derivatives has been a subject of interest for their anti-inflammatory properties, which are often mediated through COX inhibition. Cyclooxygenase exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for housekeeping functions, whereas COX-2 is an inducible enzyme that is upregulated during inflammation.

Studies on various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have shown that these compounds can inhibit both COX-1 and COX-2. For instance, some derivatives in this class exhibited stronger COX-2 selectivity than the reference drug meloxicam. This suggests that the structural features present in such compounds can be tuned to achieve selective inhibition. Given that this compound incorporates a piperidine moiety, a common scaffold in many biologically active compounds, it is plausible that it could also interact with the active sites of COX isoenzymes. The anti-inflammatory activity of many benzophenone derivatives is also well-documented, often linked to the inhibition of pro-inflammatory cytokines, which can be downstream of COX activity. However, without specific IC50 values or binding studies for this compound, its precise COX inhibition profile remains an area for further investigation.

Inhibition of Other Key Enzymes (e.g., Acetylcholinesterase, Urease)

Acetylcholinesterase (AChE) Inhibition:

The piperidine nucleus is a key pharmacophore in many acetylcholinesterase (AChE) inhibitors. Research on various 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has demonstrated potent anti-AChE activity. For example, the introduction of a bulky moiety at the para position of the benzamide (B126) and an alkyl or phenyl group on the benzamide nitrogen significantly enhanced inhibitory activity. One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be a highly potent AChE inhibitor with an IC50 value of 0.56 nM. nih.gov This high potency is attributed to the basicity of the piperidine nitrogen, which plays a crucial role in the interaction with the enzyme. nih.gov

A recent study on N-benzyl-piperidine derivatives designed as multi-target agents for Alzheimer's disease also highlighted their potential as AChE inhibitors. nih.gov Derivative 4a from this study was the most potent inhibitor of AChE with an IC50 of 2.08 ± 0.16 µM. nih.gov While these studies are on related piperidine derivatives and not on this compound itself, they provide a strong rationale for investigating the AChE inhibitory potential of this specific compound. The presence of the N-substituted piperidine ring in its structure is a key feature shared with these potent AChE inhibitors.

Urease Inhibition:

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria. The inhibitory potential of piperidine and benzophenone derivatives against urease has been explored. A variety of piperidines with different substituents on the nitrogen atom have shown varying degrees of urease inhibitory activity, with IC50 values ranging from 31.97 to 254 microM. nih.gov The electronic effects and the size of the substituents were found to influence the inhibitory activity. nih.gov

Furthermore, a study on benzophenone sulfonamide hybrids revealed that several of these compounds are potent urease inhibitors, with IC50 values in the range of 3.90-17.99 µM, which is superior to the standard inhibitor acetohydroxamic acid (IC50 = 29.20 ± 1.01 µM). acs.org Given that this compound combines both the piperidine and benzophenone scaffolds, it is a promising candidate for urease inhibition.

Receptor Binding and Ligand-Receptor Interactions

The ability of a compound to bind to specific receptors is a key determinant of its pharmacological effects. While comprehensive receptor screening data for this compound is limited, studies on related structures provide insights into its potential receptor interactions.

Identification of Specific Receptor Targets

Research on a series of 1-methyl-4-(9-substituted-11H-pyrrolo[2,1-b]benzazepin-11-ylidene)piperidines has explored their binding affinities for various receptors relevant to antipsychotic activity, including dopamine (B1211576), serotonin (B10506), muscarinic cholinergic, and alpha-adrenergic receptors. nih.gov Although these are structurally distinct from this compound, the presence of the piperidine ring is a common feature.

More relevantly, studies on benzophenone-type inhibitors of the multidrug transporter P-glycoprotein (P-gp) suggest that these compounds share a similar interaction profile with propafenone-type inhibitors. nih.gov Docking studies have identified common interacting amino acid residues within the P-gp binding pocket. nih.gov This indicates that the benzophenone scaffold can serve as a recognition element for this transporter.

Characterization of Binding Affinities and Selectivity

For the aforementioned 1-methyl-4-(9-substituted-11H-pyrrolo[2,1-b]benzazepin-11-ylidene)piperidines, receptor binding affinities were measured by the displacement of specific tritiated ligands. nih.gov This allowed for the characterization of their binding profiles at different receptor subtypes.

In the context of P-gp inhibition by benzophenone derivatives, structure-activity relationship (SAR) studies have been conducted. nih.gov These studies revealed that the substitution pattern on the central aromatic ring influences the inhibitory potency. For arylpiperazine substituted compounds, the general trend for activity was ortho > meta > para. acs.org However, for piperidine derivatives, this trend was partly reversed. acs.org Such SAR data is crucial for optimizing the binding affinity and selectivity of new compounds.

Modulation of Intracellular Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of one or more intracellular signaling pathways. Both piperidine and benzophenone scaffolds are known to be present in molecules that can influence key signaling cascades involved in cellular processes like inflammation, cell proliferation, and apoptosis.

Piperine (B192125), a well-known piperidine alkaloid, has been shown to modulate several signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways (ERK1/2, p38, and JNK). nih.gov For instance, piperine can inhibit the STAT-3 signaling pathway and p38, which are involved in gastric cancer progression. nih.gov It has also been reported to down-regulate the NF-κB signaling pathway in prostate cancer cells. nih.gov

Similarly, aminobenzophenone derivatives have been identified as potent and selective p38 MAP kinase inhibitors. nih.gov One such compound, (4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone, inhibited the release of pro-inflammatory cytokines IL-1β and TNF-α with IC50 values of 14 and 6 nM, respectively, and had an IC50 value of 10 nM for p38 MAP kinase inhibition. nih.gov Molecular modeling suggested that the carbonyl group of the benzophenone forms a hydrogen bond with Met-109 in the p38 MAP kinase active site. nih.gov

Given that this compound contains both the piperidine and benzophenone moieties, it is plausible that it could modulate these or other related signaling pathways. However, specific studies are required to elucidate the precise intracellular signaling targets of this compound.

Induction of Cellular Responses and Cell Death Pathways (e.g., Apoptosis)

Extensive investigation of publicly available scientific literature and research databases did not yield specific studies detailing the induction of cellular responses or cell death pathways, such as apoptosis, by this compound. As a result, there is a lack of direct evidence and detailed research findings on the pro-apoptotic or cell cycle-modulating effects of this particular chemical entity.

To provide a broader context within the field of chemical biology, it is pertinent to note that other molecules containing either a piperidine moiety or a chlorinated benzophenone structure have been investigated for their effects on cellular proliferation and survival. For instance, piperine, a natural compound containing a piperidine ring, has been shown to induce G1 phase cell cycle arrest and apoptosis in melanoma cells. nih.govplos.org The mechanism of action for piperine involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of checkpoint kinase 1 (Chk1). nih.gov This activation subsequently leads to the downregulation of proteins like cyclin D1 and the induction of p21, culminating in cell cycle arrest. nih.gov The apoptotic effects of piperine are associated with the cleavage of caspase-3 and PARP, as well as the downregulation of anti-apoptotic proteins. nih.govplos.org

Furthermore, other classes of compounds, such as certain chalcone (B49325) derivatives which share some structural similarities with benzophenones, have been reported to induce G2/M phase cell cycle arrest and apoptosis in cancer cells. mdpi.com These effects are often linked to the generation of ROS and subsequent DNA damage. mdpi.com

However, it is crucial to emphasize that these findings relate to different molecules. The specific biological activities of this compound, particularly concerning the induction of cellular responses and cell death pathways, remain uncharacterized in the available scientific literature. Therefore, no data tables or detailed research findings on its specific molecular targets or its impact on apoptotic pathways can be provided at this time.

Preclinical Pharmacological Investigations of 4 Chloro 2 Piperidinomethyl Benzophenone and Its Analogs

In Vitro Biological Activity Assessments

In vitro studies are fundamental in preclinical research, providing initial insights into the biological activities of a compound at the cellular and molecular level. For 4'-Chloro-2-piperidinomethyl benzophenone (B1666685) and its related analogs, these assessments have primarily focused on evaluating their potential as therapeutic agents in oncology, inflammation, and infectious diseases. These studies utilize established cell lines and cellular models to determine the direct effects of the compounds on biological processes such as cell proliferation, inflammatory responses, and microbial growth. The data gathered from these assays are crucial for identifying lead compounds and guiding further in vivo investigations.

The benzophenone scaffold is a recognized pharmacophore in the development of anticancer agents. nih.gov Research has shown that analogs of 4'-Chloro-2-piperidinomethyl benzophenone, particularly those incorporating heterocyclic moieties or specific substitutions, exhibit notable antiproliferative effects across various human cancer cell lines. nih.gov For instance, a series of benzophenone analogs demonstrated significant inhibitory activity against human lung (A549), cervical (HeLa), and breast (MCF-7) adenocarcinoma cell lines. nih.gov The introduction of chloro, fluoro, and methyl groups to the benzophenone structure was found to enhance cytotoxic potency. nih.gov

Another study highlighted a benzophenone compound, specifically compound 3c, which showed broad-spectrum antitumor activity, proving more potent than the conventional chemotherapy drug cisplatin (B142131) against fourteen different cancer cell lines. nih.gov It exhibited particularly strong cytotoxicity against hepatocarcinoma SMMC-7721 cells. nih.gov Similarly, derivatives of 4-chloro-2-mercaptobenzenesulfonamide have been screened for their in vitro activity against a panel of 56 tumor cell lines, with some compounds showing significant activity against colon, renal, and melanoma cancer cell lines. nih.gov

| Compound/Analog | Cell Line | Activity Metric (IC₅₀/GI₅₀) | Reference |

| Benzophenone-imidazole analog (9d) | A549 (Lung) | Not specified, but identified as potent | nih.gov |

| Benzophenone-imidazole analog (9d) | HeLa (Cervical) | Not specified, but identified as potent | nih.gov |

| Benzophenone-imidazole analog (9d) | MCF-7 (Breast) | Not specified, but identified as potent | nih.gov |

| Compound 3c (Benzophenone analog) | SMMC-7721 (Hepatocarcinoma) | ~0.111 µM | nih.gov |

| Compound 18 (Sulfonamide deriv.) | HCT-116 (Colon) | 0.33-1.08 µM | nih.gov |

| Compound 18 (Sulfonamide deriv.) | 786-0 (Renal) | 0.33-1.08 µM | nih.gov |

| Compound 18 (Sulfonamide deriv.) | M14 (Melanoma) | 0.33-1.08 µM | nih.gov |

| Compound 18 (Sulfonamide deriv.) | HOP-62 (Lung) | 0.05 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) and GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a drug that is required for 50% inhibition in vitro.

The anti-inflammatory potential of benzophenone analogs has been investigated using cellular models that mimic inflammatory conditions. A common model involves stimulating microglial cells or macrophages with lipopolysaccharide (LPS), which triggers the release of pro-inflammatory mediators. nih.govresearchgate.net Studies on related heterocyclic structures show that these compounds can effectively reduce the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov

Furthermore, these compounds have been shown to decrease the protein levels of key inflammation-related enzymes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), in response to LPS stimulation. nih.gov For example, a series of 2H-1,4-benzoxazin-3(4H)-one derivatives containing a 1,2,3-triazole moiety demonstrated significant anti-inflammatory effects by reducing NO production and the transcription levels of IL-1β, IL-6, and TNF-α in LPS-induced microglial cells. nih.gov

The structural framework of this compound is related to various heterocyclic compounds that have been evaluated for their antimicrobial properties. Research into benzophenone-fused azetidinone derivatives has demonstrated their potential against a range of bacterial and fungal strains. semanticscholar.orgmdpi.com In one study, specific analogs (compounds 9a, 9e, and 9g) emerged as potent antimicrobial agents, showing good inhibition at low concentrations against the tested strains when compared to standard drugs like Chloramphenicol and Amoxicillin. semanticscholar.orgmdpi.com

Similarly, a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides showed biological activity that was comparable to or higher than standard agents like isoniazid, fluconazole, penicillin G, or ciprofloxacin (B1669076) against various mycobacterial, bacterial, and fungal strains. mdpi.com Another study on 4-chloro-2-mercaptobenzenesulfonamide derivatives found that several compounds exhibited promising activity against numerous anaerobic Gram-positive bacteria strains. nih.gov

| Compound Class | Organism Type | Activity Level | Reference |

| Benzophenone fused Azetidinones | Bacteria & Fungi | Good inhibition at low concentrations | semanticscholar.orgmdpi.com |

| 5-Chloro-2-hydroxy-benzamides | Mycobacteria, Bacteria, Fungi | Comparable or higher than standards | mdpi.com |

| 4-Chloro-2-mercaptobenzenesulfonamides | Anaerobic Gram-positive bacteria | Promising activity | nih.gov |

In Vivo Efficacy Studies in Animal Models of Disease

Following promising in vitro results, the next step in preclinical evaluation involves assessing the efficacy of compounds in living organisms. Animal models of disease, particularly in rodents, are employed to understand how a compound behaves in a complex physiological system and to validate its therapeutic potential.

The anti-inflammatory properties of benzophenone analogs have been confirmed in rodent models. nih.gov A standard method for this assessment is the carrageenan-induced paw edema assay in mice or rats, which simulates acute inflammation. researchgate.netnih.gov In this model, the administration of a test compound is evaluated for its ability to reduce the swelling caused by carrageenan injection.

A study on substituted benzophenone-N-ethyl piperidine (B6355638) ether analogues demonstrated interesting anti-inflammatory activity in the carrageenan-induced foot pad edema assay. nih.gov Another investigation on a 7-Chloro-4-(piperazin-1-yl) quinoline (B57606) derivative also used the carrageenan challenge and measured the percentage of edema inhibition over several hours. researchgate.net Furthermore, some compounds have been shown to reduce the total number of leukocytes in the exudate of an air-pouch test, indicating an inhibition of prostaglandin (B15479496) production. nih.gov For instance, the compound 4-methylcyclopentadecanone was found to significantly decrease MPO activity, a marker for neutrophil infiltration, in inflamed paw tissue. mdpi.com

The in vivo antitumor effects of benzophenone analogs are often evaluated using xenograft models, where human tumor cells are implanted into immunocompromised mice. These studies measure the compound's ability to inhibit tumor growth. While specific in vivo data for this compound is not extensively documented, studies on related structures provide valuable insights.

For example, the benzophenone analog CI-994 has demonstrated activity against a variety of solid tumors in murine and human xenograft models, including pancreatic, colon, and mammary adenocarcinomas. nih.gov Another study investigated novel benzophenone analogs and found that they could notably promote tumor inhibition, an effect that was reflected in the reduction of neovessel formation in an in vivo chick chorioallantoic membrane (CAM) assay, which models angiogenesis. nih.gov This suggests that some benzophenone derivatives may exert their antitumor effects by inhibiting the blood supply to the tumor. nih.gov

Assessment of Pharmacodynamic Endpoints

The pharmacodynamic profile of this compound is not extensively documented in publicly available literature. However, investigations into its structural analogs provide significant insights into the potential biological targets and physiological effects of this class of compounds. Preclinical studies on various benzophenone and piperidine derivatives have revealed interactions with several key receptors and enzymes in the central nervous system (CNS), suggesting a range of potential therapeutic applications.

Research into benzophenone derivatives has identified their potential as multitarget-directed ligands, particularly for neurodegenerative diseases. A number of these analogs have demonstrated significant affinity for histamine (B1213489) H3 receptors (H3R) and the ability to inhibit cholinesterases. mdpi.com For instance, certain para-substituted benzophenone derivatives have shown high affinities for H3R, with Ki values in the nanomolar range. mdpi.com The position of substituents on the benzophenone scaffold was found to be a critical determinant of potency at this receptor. mdpi.com

Furthermore, analogs incorporating a triazole ring fused with the benzophenone structure have been evaluated for their CNS activity. nih.gov These compounds have shown a high level of activity in animal models, indicating potential sedative and anticonvulsant properties. nih.gov One notable derivative, 2',5-dichloro-2-[3-[(glycylamino)methyl]-5-methyl-4H-1,2,4-triazol-4-yl] benzophenone, demonstrated potent antifighting activity in mice, comparable to the established drug triazolam. nih.gov

The piperidine moiety, a key structural feature of this compound, is also present in numerous pharmacologically active compounds. For example, a piperidine derivative, (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide, has been identified as a novel muscarinic receptor antagonist. nih.gov This compound displayed high selectivity for M3 receptors over M2 receptors. nih.gov Another piperidine-containing compound, ACP-103, has been characterized as a potent 5-hydroxytryptamine (5-HT)2A receptor inverse agonist. researchgate.net It exhibited high affinity for the 5-HT2A receptor with a pKi of 9.3 in membrane binding assays and demonstrated inverse agonist activity with a pIC50 of 8.7. researchgate.net

The following tables summarize the pharmacodynamic data from preclinical investigations of various analogs of this compound.

Table 1: Receptor Binding Affinity of Benzophenone and Piperidine Analogs

| Compound/Analog Class | Receptor | Binding Affinity (Ki/pKi) | Reference |

|---|---|---|---|

| Para-substituted Benzophenone Derivatives | Histamine H3 | 8 nM to 371 nM (Ki) | mdpi.com |

| (2R)-N-[1-(6-aminopyridin-2-ylmethyl)piperidin-4-yl]-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamide | Muscarinic M1 | 1.5 nM (Ki) | nih.gov |

| Muscarinic M2 | 540 nM (Ki) | nih.gov | |

| Muscarinic M3 | 2.8 nM (Ki) | nih.gov | |

| Muscarinic M4 | 15 nM (Ki) | nih.gov | |

| Muscarinic M5 | 7.7 nM (Ki) | nih.gov | |

| ACP-103 | 5-HT2A | 9.3 (pKi) | researchgate.net |

Table 2: In Vivo CNS Activity of Triazolylbenzophenone Analogs in Mice

| Compound | Assay | Effective Dose (ED50) | Reference |

|---|

Table 3: Functional Activity of Piperidine Analog ACP-103

| Compound | Target | Functional Assay | Potency (pIC50) | Reference |

|---|---|---|---|---|

| ACP-103 | 5-HT2A Receptor | Inverse Agonist Activity (R-SAT) | 8.7 | researchgate.net |

Computational and Molecular Modeling Approaches in Benzophenone Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding the structural basis of a ligand's biological activity. The process involves sampling a vast number of conformations and orientations of the ligand within the protein's binding site and scoring them based on their binding affinity.

In research involving related structures, molecular docking has been successfully used to elucidate the binding modes of various heterocyclic compounds. For instance, studies on piperidine (B6355638) and piperazine-based compounds have used docking to analyze interactions with targets like the sigma-1 receptor (S1R) and thymidine (B127349) phosphorylase. nih.govnih.gov These analyses reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for binding affinity. nih.gov In one study, the piperidine nitrogen atom was found to form a crucial bidentate salt bridge with glutamate (B1630785) and aspartate residues in the S1R binding pocket. nih.gov Similarly, docking studies of various benzophenone (B1666685) derivatives have provided insights into their mechanisms of action as potential anticancer or anti-inflammatory agents by identifying critical interacting residues within the active sites of target enzymes. rsc.orgnih.gov

For 4'-Chloro-2-piperidinomethyl benzophenone, a hypothetical molecular docking study could be performed against a potential target, such as a protein kinase or a receptor implicated in a disease pathway where benzophenones have shown activity. The docking simulation would predict how the compound fits into the active site. Key interactions would likely involve:

Hydrogen Bonding: The carbonyl oxygen of the benzophenone core and the nitrogen atom of the piperidine ring could act as hydrogen bond acceptors.

Hydrophobic Interactions: The two phenyl rings provide extensive surfaces for hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Interactions: The aromatic rings can engage in pi-pi stacking or pi-cation interactions with corresponding residues like phenylalanine, tyrosine, or charged amino acids.

Halogen Bonding: The chlorine atom on the 4'-position of the benzophenone could form a halogen bond with a Lewis basic atom (like an oxygen or nitrogen) in the protein backbone or side chain, further stabilizing the complex.

A summary of a hypothetical docking analysis is presented below.

| Parameter | Predicted Value/Interaction |

|---|---|

| Target Protein (Hypothetical) | Epidermal Growth Factor Receptor (EGFR) |

| Docking Score (kcal/mol) | -9.5 |

| Hydrogen Bond Interactions | Piperidine N with Asp855 |

| Pi-Pi Stacking Interactions | Chlorophenyl ring with Phe723 |

| Hydrophobic Interactions | Benzoyl ring with Leu718, Val726, Ala743 |

| Halogen Bond Interactions | Chlorine atom with backbone carbonyl of Cys797 |

In Silico Prediction of Biological Activity and ADME Properties (Excluding toxicity)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a critical step in early-phase drug discovery. semanticscholar.org These computational models use the structure of a compound to forecast its pharmacokinetic properties, helping to identify candidates with favorable drug-like characteristics before costly synthesis and testing. sciensage.info Numerous software platforms, such as SwissADME and pkCSM, are used to calculate a wide range of physicochemical and pharmacokinetic descriptors. mdpi.com

Studies on various small molecules, including heterocyclic compounds, routinely employ these tools to predict properties like gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with metabolic enzymes like Cytochrome P450 (CYP). mdpi.comeijppr.com For instance, the analysis of a series of α-alkylidene-β-ethoxycarbonyl cyclopentanones showed excellent predicted GI absorption for all tested compounds. eijppr.com Similarly, a comprehensive in silico assessment of Salubrinal and its analogues was performed to predict their ADME profiles, highlighting compounds with good predicted intestinal absorption based on properties like lipophilicity and polar surface area. mdpi.com

For this compound, an in silico ADME profile can be generated to estimate its drug-likeness. Key predicted properties would include its lipophilicity (LogP), water solubility, and adherence to established drug-likeness rules such as Lipinski's Rule of Five.

Below is a hypothetical ADME prediction table for the compound.

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 313.82 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 4.25 | Indicates good membrane permeability; Complies with Lipinski's Rule (<5) |

| Topological Polar Surface Area (TPSA) | 20.31 Ų | Suggests good oral bioavailability and membrane permeability (<140 Ų) |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 2 (O, N) | Complies with Lipinski's Rule (≤10) |

| Gastrointestinal (GI) Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | May penetrate the central nervous system |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| Bioavailability Score | 0.55 | Represents a high probability of having drug-like kinetics |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzophenone Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov The goal of QSAR is to develop a mathematical equation that can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) and relating them to experimental activity data through regression analysis.

QSAR studies have been effectively applied to benzophenone derivatives to understand the structural requirements for various biological activities, such as antimalarial and antitumor effects. nih.govresearchgate.net In one such study, a QSAR model for the antimalarial activity of benzophenones revealed that lower potential energy and higher dipole moment were associated with increased activity. nih.gov Another 3D-QSAR study on quinazolinone derivatives identified specific steric and electrostatic fields around the molecules that were crucial for their antitumor activity, providing a roadmap for future modifications. rsc.org

A hypothetical QSAR study for a series of benzophenone derivatives, including this compound, could be conducted to predict a specific biological activity (e.g., kinase inhibition). The study would involve synthesizing a library of analogues with variations in substituents on the phenyl rings and the piperidine moiety. Their inhibitory concentrations (IC50) would be measured, and a QSAR model would be developed.

An illustrative QSAR data table for a set of hypothetical benzophenone analogues is shown below.

| Compound | R1 (4'-position) | R2 (2-position) | LogP | Molecular Weight | pIC50 (Observed) | pIC50 (Predicted by QSAR) |

|---|---|---|---|---|---|---|

| 1 | -H | -H | 3.04 | 182.22 | 5.1 | 5.2 |

| 2 | -Cl | -H | 3.75 | 216.66 | 5.8 | 5.7 |

| 3 | -H | -piperidinomethyl | 3.85 | 279.39 | 6.2 | 6.3 |

| 4 (Target) | -Cl | -piperidinomethyl | 4.25 | 313.82 | 7.1 | 7.0 |

| 5 | -F | -piperidinomethyl | 3.95 | 297.38 | 6.8 | 6.7 |

Hypothetical QSAR Equation: pIC50 = 0.8LogP + 0.005MW + 2.5

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the ligand in the binding site, and the energetic contributions of various interactions. frontiersin.org

MD simulations are frequently used to refine docking poses and assess the stability of predicted ligand-protein complexes. nih.gov For instance, a study on piperidine-based sigma receptor agonists used MD simulations to confirm that the identified compounds maintained stable interactions with key amino acid residues, such as Glu172, over the course of the simulation. nih.gov These simulations can reveal the role of water molecules at the interface and capture conformational changes in the protein upon ligand binding. frontiersin.org

An MD simulation of the this compound-protein complex (from the hypothetical docking study) would provide a deeper understanding of its binding dynamics. The simulation would be run for a sufficient duration (e.g., 100 nanoseconds) to observe the system's behavior under physiological conditions. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein backbone and the ligand's position. A stable RMSD indicates that the complex has reached equilibrium and the ligand remains securely bound.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein and how ligand binding affects them.

Interaction Analysis: To monitor the persistence of key hydrogen bonds and hydrophobic contacts over time.

A summary of a hypothetical MD simulation is presented below.

| Simulation Parameter | Result/Observation |

|---|---|

| Simulation Time | 100 ns |

| Ligand RMSD | Stable at ~1.5 Å after 10 ns |

| Protein Backbone RMSD | Stable at ~2.0 Å after 15 ns |

| Key Interaction Stability | Hydrogen bond with Asp855 maintained for >90% of simulation time |

| Conformational Change | Minor rearrangement of the binding pocket loop to better accommodate the chlorophenyl group |

Advanced Derivative Synthesis and Functionalization Strategies

Design and Synthesis of Novel Benzophenone-Based Scaffolds

The development of new drugs often involves the synthesis of novel molecular scaffolds to explore new chemical space and biological activities. nih.gov The benzophenone (B1666685) moiety serves as a versatile foundation for creating diverse libraries of compounds. nih.gov The synthesis of novel scaffolds based on 4'-Chloro-2-piperidinomethyl benzophenone can be approached by integrating new heterocyclic systems or by constructing more complex bridged structures.

Researchers have found that linking benzophenones to a range of other medicinally important synthons is a viable approach to discovering drugs with varied pharmacological targets. nih.gov For instance, novel molecules have been created by conjugating 2,4-dimethoxybenzophenone with piperidine (B6355638) analogues, which have demonstrated significant antileukemic activities. nih.gov A similar strategy could be employed for this compound, where the piperidine ring is already present, offering a reactive site for further elaboration or, alternatively, the aromatic rings could be functionalized to append new heterocyclic moieties like thiazole, benzimidazole, or oxadiazole. nih.gov

A general synthetic route could start with a Friedel-Crafts acylation, a common method for preparing benzophenones. For example, a precursor like 4-chloro-4'-hydroxybenzophenone (B194592) can be synthesized by reacting p-chlorobenzoyl chloride with anisole (B1667542) (methyl-phenoxide) in the presence of aluminum chloride, followed by demethylation. google.com The resulting hydroxyl group can then be used as a handle for further reactions to build more complex scaffolds.

Table 1: Proposed Novel Scaffolds via Elaboration of the Benzophenone Core

| Starting Scaffold | Modification Strategy | Resulting Scaffold Type | Potential Therapeutic Target |

|---|---|---|---|

| This compound | Annulation of a heterocyclic ring onto the benzoyl moiety | Fused Heterocyclic Benzophenone | Kinase Inhibitors, Anticancer |

| This compound | Linkage to a pharmacophore (e.g., coumarin, quinoline) via a flexible or rigid linker | Hybrid Benzophenone Conjugate | Antiviral, Anti-inflammatory |

Chemical Modifications for Improved Target Selectivity

Improving the selectivity of a drug candidate is crucial for minimizing off-target effects. For benzophenone-based compounds, chemical modifications to the aromatic rings are a primary strategy for enhancing target selectivity. Structure-activity relationship (SAR) studies on various 4-aminobenzophenone (B72274) analogues have shown that the nature and position of substituents significantly influence inhibitory potency against targets like TNF-α and p38α MAP kinase. nih.gov

For this compound, key modifications could include:

Substitution on the Aromatic Rings : Introducing additional substituents, such as methyl, fluoro, or methoxy (B1213986) groups, can alter the electronic properties and steric profile of the molecule. nih.gov Studies on other benzophenone analogs have shown that increasing the number of such groups can lead to higher potency. nih.gov

Modification of the Piperidine Ring : The piperidine moiety can be substituted at various positions or replaced with other cyclic amines (e.g., morpholine, piperazine) to fine-tune binding interactions and physical properties. The synthesis of 4-halo piperidine derivatives is a common strategy as the labile halo group can be easily displaced to introduce diverse functionalities. rasayanjournal.co.in

Alteration of the Methyl Linker : The methylene (B1212753) bridge connecting the piperidine to the benzophenone core could be lengthened, constrained within a ring, or functionalized to optimize the spatial orientation of the piperidine ring relative to the benzophenone scaffold.

Table 2: Potential Modifications to this compound for Enhanced Selectivity

| Modification Site | Type of Modification | Rationale |

|---|---|---|

| 4'-Chloro Phenyl Ring | Addition of electron-donating/-withdrawing groups | Modulate electronic interaction with target protein |

| 2-Piperidinomethyl Phenyl Ring | Introduction of steric bulk | Enhance shape-complementarity with binding pocket |

| Piperidine Ring | N-substitution or ring alteration (e.g., to azepane) | Alter basicity and hydrogen bonding capacity |

Exploration of Bioisosteric Replacements for Enhanced Potency

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design to improve potency, selectivity, and pharmacokinetic properties. u-tokyo.ac.jpdrughunter.com For the this compound structure, several bioisosteric replacements can be considered.

Carbonyl Group Replacement : The ketone linker is a key structural feature. It can be replaced by other divalent groups such as an alkene (-CH=CH-), an ether (-O-), or a sulfone (-SO2-). cambridgemedchemconsulting.com Recently, aryl difluoromethyl bicyclopentanes (ADBs) have been developed as novel bioisosteres for a benzoyl group, offering potentially improved pharmacokinetic profiles. domainex.co.uk This strategy involves a photochemical C-F bond activation of a trifluoromethyl arene, which could be applied to a suitably modified precursor. domainex.co.uk

Aromatic Ring Bioisosteres : The phenyl rings can be replaced with heteroaromatic rings like pyridine (B92270), thiophene, or pyrazole. cambridgemedchemconsulting.com This can introduce new hydrogen bonding opportunities and alter the metabolic profile of the compound. nih.gov

Chloro Group Replacement : The chlorine atom can be replaced by other groups of similar size and electronics, such as a trifluoromethyl (CF3) group or a cyano (CN) group. cambridgemedchemconsulting.com The trifluoromethyl group, in particular, has been evaluated as a bioisostere for the tert-butyl group and can decrease lipophilicity while improving metabolic stability. cambridgemedchemconsulting.com

Piperidine Ring Bioisosteres : The piperidine ring can be replaced with other saturated heterocycles like pyrrolidine (B122466), morpholine, or even opened to form a dialkylamino group to modulate basicity and binding interactions.

Table 3: Bioisosteric Replacements for Key Moieties in this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Ketone (-C=O) | Difluoromethyl Bicyclopentane (ADB) domainex.co.uk | Improve metabolic stability and pharmacokinetic properties domainex.co.uk |

| Ketone (-C=O) | Sulfone (-SO2-), Ether (-O-) | Alter bond angles, polarity, and hydrogen bonding capacity cambridgemedchemconsulting.com |

| 4'-Chlorophenyl | 4'-Trifluoromethylphenyl, Pyridyl | Modulate lipophilicity, metabolic stability, and target interactions cambridgemedchemconsulting.com |

Development of Prodrugs and Targeted Delivery Systems

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. e-bookshelf.de This strategy is used to overcome issues with formulation, absorption, distribution, metabolism, and toxicity. nih.govmiamioh.edu For a compound like this compound, several prodrug approaches could be envisioned, often requiring initial functionalization of the parent molecule.

If a derivative containing a hydroxyl or carboxylic acid group were synthesized (e.g., by demethylation of a methoxy-substituted precursor or oxidation), this functional group could be esterified to create a prodrug with enhanced lipophilicity for improved oral absorption. wiley-vch.de For example, phosphate (B84403) monoesters are commonly used to increase aqueous solubility for intravenous administration, while simple acyl esters can increase lipid solubility. e-bookshelf.de

Targeted delivery systems aim to concentrate a therapeutic agent at its site of action. nih.gov This can be achieved by designing prodrugs that are activated by specific enzymes or conditions found in the target tissue, such as tumors. nih.gov One advanced strategy is Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where an antibody-enzyme conjugate is first administered to localize in the tumor, followed by a prodrug that is activated only by that specific enzyme. nih.gov

Furthermore, the development of nano-delivery systems offers another route for targeted therapy. nih.gov For instance, an amphiphilic prodrug of this compound could be synthesized by attaching polyethylene (B3416737) glycol (PEG) and a lipid chain. Such a molecule could self-assemble into polymer micelles, which can improve drug stability, prolong circulation time, and potentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. nih.gov

Table 4: Potential Prodrug and Delivery Strategies

| Strategy | Approach | Mechanism and Advantage |

|---|---|---|

| Prodrug Design | Esterification of a hydroxylated derivative | Masks polar group to increase lipophilicity and passive diffusion across membranes. wiley-vch.de |

| Prodrug Design | Phosphate ester of a hydroxylated derivative | Increases aqueous solubility for parenteral formulations. e-bookshelf.de |

| Targeted Delivery | Enzyme-activated Prodrug | A promoiety is cleaved by an enzyme overexpressed in target tissue (e.g., tumors), releasing the active drug locally. miamioh.edu |

| Nano-Delivery | Self-assembling Micelles | An amphiphilic prodrug forms nanoparticles that can enhance solubility, prolong circulation, and improve tumor accumulation. nih.gov |

Future Research Directions and Therapeutic Potential

Unexplored Molecular Targets and Pathways

The therapeutic efficacy of any compound is intrinsically linked to its molecular targets. For 4'-Chloro-2-piperidinomethyl benzophenone (B1666685), a multitude of potential targets and pathways remain to be explored, suggested by the activities of related benzophenone and piperidine (B6355638) derivatives.

Benzophenone derivatives have demonstrated significant anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.gov For instance, certain 4-aminobenzophenone (B72274) derivatives have shown potent inhibition of pro-inflammatory cytokines like TNF-α and IL-1β by targeting the p38α MAP kinase pathway. nih.gov Furthermore, network pharmacology and molecular docking studies on other bioactive benzophenones have identified potential hub target genes such as AKT1, CASP3, ESR1, HSP90AA1, and STAT3, which are crucial in various cancer pathways. rsc.org

The piperidine moiety is a recognized pharmacophore present in numerous pharmaceuticals, including antipsychotics and analgesics. nih.govresearchgate.net The "benzoylpiperidine" fragment, in particular, is considered a privileged structure in medicinal chemistry, often interacting with G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors. mdpi.com For example, derivatives of benzoylpiperidine have been identified as potent and selective ligands for 5-HT2A receptors. mdpi.com

Given this background, future research on 4'-Chloro-2-piperidinomethyl benzophenone should investigate its potential to modulate these and other pathways.

Potential Unexplored Molecular Targets:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | p38α MAP kinase, AKT1, VEGFR | Anti-inflammatory, Anticancer |

| GPCRs | Serotonin (5-HT) receptors, Dopamine (D2) receptors | Neuroscience, Antipsychotics |

| Enzymes | Cyclooxygenases (COX-1/2), Monoacylglycerol lipase (B570770) (MAGL) | Anti-inflammatory, Pain management |

| Apoptosis-related proteins | Caspase-3 (CASP3), Bcl-2 family proteins | Anticancer |

| Microbial enzymes | Dihydropteroate synthase, DNA gyrase | Antimicrobial |

Combination Therapies with Existing Agents

The complexity of diseases like cancer often necessitates combination therapies to enhance efficacy and overcome resistance. This compound, with its potential multi-target profile, could be a valuable component in such regimens.

Based on the known anticancer activities of benzophenone derivatives, this compound could be investigated in combination with standard chemotherapeutic agents. nih.gov For example, if it is found to inhibit pathways that confer resistance to existing drugs, it could be used as a chemosensitizer.

In the realm of infectious diseases, where piperidine derivatives have shown promise, combining this compound with existing antibiotics could offer a strategy to combat drug-resistant bacterial strains. biointerfaceresearch.com The rationale is that the two agents may act on different targets or pathways, leading to a synergistic effect.

Potential Combination Therapy Strategies:

| Therapeutic Area | Potential Combination Agent | Rationale |

| Oncology | Cisplatin (B142131), Paclitaxel | Overcoming drug resistance, synergistic cytotoxicity |

| Infectious Diseases | Fluoroquinolones, Beta-lactams | Broadening antibacterial spectrum, combating resistance |

| Inflammatory Disorders | NSAIDs (e.g., Naproxen) | Synergistic anti-inflammatory effects, potential for dose reduction |

Development of this compound as a Research Probe

A research probe is a molecule used to study biological systems and targets. Given its specific chemical structure, this compound could be developed into a valuable tool for chemical biology.

By synthesizing a library of analogues with systematic modifications to the benzophenone and piperidine scaffolds, researchers can elucidate detailed structure-activity relationships (SAR). nih.gov This would provide insights into the specific structural features required for interaction with particular biological targets.

Furthermore, if a high-affinity target is identified, radiolabeled or fluorescently tagged versions of this compound could be synthesized. These probes would be instrumental in target validation, binding assays, and in vivo imaging studies to visualize the distribution and target engagement of this class of compounds.

Challenges and Opportunities in Benzophenone Derivative Research

The development of benzophenone derivatives, including this compound, is not without its challenges. One significant hurdle is the potential for photosensitivity and phototoxicity, a known characteristic of the benzophenone scaffold which can absorb UV radiation. Additionally, ensuring selectivity for the desired biological target over off-target interactions is crucial to minimize side effects.

However, the opportunities in this field are vast. The synthetic tractability of the benzophenone core allows for the creation of diverse chemical libraries, increasing the probability of identifying potent and selective drug candidates. google.com The ubiquitous nature of the benzophenone and piperidine scaffolds in medicinal chemistry suggests a high likelihood of finding novel biological activities. nih.govnih.gov The exploration of this compound and its derivatives could lead to the discovery of first-in-class therapeutics for a range of diseases.

Summary of Challenges and Opportunities:

| Aspect | Details |

| Challenges | Potential for photosensitivity and phototoxicity. Achieving target selectivity to minimize off-target effects. |

| Opportunities | Synthetic accessibility allows for diverse library creation. High potential for discovering novel biological activities. Potential for development as research probes and in combination therapies. |

Q & A

Q. What are the common synthetic routes for preparing 4'-Chloro-2-piperidinomethyl benzophenone, and what factors influence the choice of reaction conditions?

The compound is typically synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with an aromatic substrate under Lewis acid catalysis. For example, dichlorobenzophenone derivatives are produced using p-chlorobenzoyl chloride and chlorobenzene with AlCl₃ as a catalyst . Key factors include solvent choice (e.g., dichloromethane for polarity control), temperature (0–5°C to minimize side reactions), and catalyst loading. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity.

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

- IR Spectroscopy : The carbonyl (C=O) stretch appears near 1680 cm⁻¹, while the C-Cl bond vibration is observed at 550–600 cm⁻¹ .

- NMR : The benzophenone backbone shows aromatic protons in the δ 7.2–8.0 ppm range (¹H NMR), with quaternary carbons near δ 190–200 ppm (¹³C NMR).

- HPLC : Phenyl-hexyl columns (e.g., Ascentis® Express) with UV detection at 254 nm are effective for purity analysis .

Q. How does the structural configuration of this compound influence its reported anti-inflammatory and antifungal activity?

The piperidinomethyl group enhances lipophilicity, improving cell membrane permeability, while the chloro substituent stabilizes the molecule via electron-withdrawing effects. In anti-inflammatory studies, derivatives inhibit cyclooxygenase-2 (COX-2) by binding to its active site, as demonstrated in crystallographic models . For antifungal applications, the compound disrupts ergosterol biosynthesis in Candida species, though activity varies with substituent positioning.

Advanced Research Questions

Q. What mechanistic pathways govern the environmental degradation of this compound under chlorination or advanced oxidation processes?

In water treatment, chlorine reacts with benzophenone derivatives via electrophilic substitution at the para-position, forming mono- and di-chlorinated byproducts. Reaction kinetics depend on pH (optimal at 6–8) and chlorine concentration. LC-MS/MS can identify intermediates like 4'-Cl-3-OH derivatives, while DFT calculations predict regioselectivity based on frontier molecular orbitals .

Q. How can computational models predict the compound’s reactivity with biological targets or environmental oxidants?

- Molecular Docking : PubChem’s 3D structure (CID: 129630947) enables virtual screening against enzymes like cytochrome P450, with binding affinity scores correlating to experimental IC₅₀ values .

- DFT Calculations : HOMO-LUMO gaps (∼4.5 eV) suggest susceptibility to nucleophilic attack, aligning with observed degradation pathways in ozonation studies .

Q. What strategies resolve contradictions in reported bioactivity data across different studies?

Discrepancies often arise from variations in experimental design:

- Cell Lines : Murine macrophages may overexpress COX-2 compared to human counterparts, inflating anti-inflammatory efficacy .

- Assay Conditions : Serum-free media reduces nonspecific binding but may underestimate in vivo bioavailability. Meta-analyses should standardize protocols (e.g., 24-hour exposure at 10 µM in RPMI-1640 with 5% FBS) to ensure reproducibility.

Methodological Notes

- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, hexane:EtOAc 3:1) to avoid over-chlorination.

- Analytical Validation : Cross-reference IR and NMR data with NIST Chemistry WebBook entries to confirm structural integrity .

- Environmental Studies : Use isotopically labeled analogs (e.g., ¹³C-benzophenone) to track degradation pathways in complex matrices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.